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Compound of Interest

Compound Name: 2-Bromo-3-methylquinoxaline

Cat. No.: B1525463

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Bromo-3-methylquinoxaline, a key heterocyclic intermediate in pharmaceutical and
materials science research. This document is intended for researchers, scientists, and drug
development professionals, offering detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental
choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and
practical applicability.

Introduction to 2-Bromo-3-methylquinoxaline

2-Bromo-3-methylquinoxaline (CAS No. 21594-95-6) belongs to the quinoxaline family, a
class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.
The presence of a bromine atom and a methyl group on the pyrazine ring of the quinoxaline
scaffold makes it a versatile building block for the synthesis of more complex molecules.
Accurate and unambiguous characterization of this compound is paramount for its use in
further synthetic transformations and for understanding its physicochemical properties. This
guide provides predicted spectroscopic data based on the analysis of structurally related
compounds and fundamental spectroscopic principles.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for 2-Bromo-3-methylquinoxaline are
presented below. This numbering is used for the assignment of NMR signals.
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Caption: Molecular structure and atom numbering of 2-Bromo-3-methylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Bromo-3-methylquinoxaline, both *H and 3C NMR are essential for
structural confirmation. The predicted data presented here are based on the analysis of similar
quinoxaline derivatives.[1][2]

Predicted *H NMR Data (400 MHz, CDCls)

The *H NMR spectrum is expected to show signals corresponding to the four protons on the
benzene ring and the three protons of the methyl group.

Chemical Shift o ] ] Predicted J-
Multiplicity Integration Assignment .

(5, ppm) coupling (Hz)

~ 8.05 dd 1H H-5 J=84,16

~7.95 dd 1H H-8 J=84,16

~7.75 m 2H H-6, H-7

~2.80 s 3H -CHs (C9)

Interpretation and Rationale:

e The aromatic protons (H-5, H-6, H-7, and H-8) are expected to resonate in the downfield
region (7.7-8.1 ppm) due to the deshielding effect of the aromatic system.

e H-5 and H-8 are anticipated to be the most deshielded among the aromatic protons due to
their proximity to the nitrogen atoms of the pyrazine ring. They will likely appear as doublets
of doublets.

e H-6 and H-7 are expected to have similar chemical environments, potentially leading to
overlapping multiplets.

o The methyl protons are expected to appear as a singlet at approximately 2.80 ppm, a typical
chemical shift for a methyl group attached to an sp2-hybridized carbon in a heteroaromatic
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system.

Predicted **C NMR Data (100 MHz, CDCIs)

The proton-decoupled 3C NMR spectrum is predicted to exhibit nine distinct signals,
corresponding to the nine carbon atoms in the molecule.

Chemical Shift (6, ppm) Assignment
~152.0 C-3

~ 1425 C-2

~141.0 C-8a

~140.5 C-4a

~131.0 C-7

~130.5 C-6

~129.5 C-5

~129.0 C-8

~23.0 -CHs (C9)

Interpretation and Rationale:

The quaternary carbons C-2 and C-3 are expected at the most downfield positions, with C-2
being significantly influenced by the attached bromine atom.

The bridgehead carbons, C-4a and C-8a, are also expected in the downfield region.

The chemical shifts of the benzene ring carbons (C-5, C-6, C-7, and C-8) are predicted
based on typical values for substituted quinoxalines.[1]

The methyl carbon (C-9) is expected to resonate in the upfield region, around 23.0 ppm.

Experimental Protocol: NMR Spectroscopy
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A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible
results.[3][4][5][6]

e Sample Preparation:

o

Accurately weigh 10-20 mg of 2-Bromo-3-methylquinoxaline.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Ensure complete dissolution by gentle vortexing.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

e Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

Place the sample in the NMR probe.
Lock the spectrometer on the deuterium signal of the CDCls.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Data Acquisition:

o

IH NMR:
= Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30).
» Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

» Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o 1BC NMR:
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» Acquire a proton-decoupled 13C spectrum using a standard pulse sequence (e.g.,
zgpg30).

» Set the spectral width to cover the expected range (e.g., 0-160 ppm).

= Alarger number of scans (e.g., 1024 or more) will be necessary due to the lower natural
abundance of 3C.

» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
free induction decays (FIDs).

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both *H and 13C
spectra.

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Predicted IR Data (KBrPellet)

Wavenumber (cm~12) Intensity Assignment
3050-3100 Medium Aromatic C-H stretch
2920-2980 Medium Aliphatic C-H stretch (-CHs)
) C=C and C=N stretching
~1600, ~1550, ~1480 Medium-Strong ) o
(quinoxaline ring)
~1380 Medium -CHs bending
~1100-1200 Medium C-N stretching
C-H out-of-plane bending
~760 Strong ) )
(ortho-disubstituted benzene)
~600-700 Medium C-Br stretch
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Interpretation and Rationale:
e The aromatic C-H stretching vibrations are expected just above 3000 cm~1.[7][8]
e The aliphatic C-H stretching from the methyl group should appear just below 3000 cm~1.

e The characteristic ring stretching vibrations of the quinoxaline system (C=C and C=N bonds)
are predicted in the 1480-1600 cm~* region.[9]

e A strong absorption around 760 cm~1 is indicative of the ortho-disubstitution pattern on the
benzene portion of the quinoxaline ring.

e The C-Br stretching vibration is expected in the lower frequency "fingerprint” region.

Experimental Protocol: FT-IR Spectroscopy

The following protocol describes the acquisition of an IR spectrum using the KBr pellet method,
which is suitable for solid samples.[10][11][12]

e Sample Preparation:

o Grind 1-2 mg of 2-Bromo-3-methylquinoxaline to a fine powder using an agate mortar
and pestle.

o Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to
the mortar and mix thoroughly with the sample.

o Transfer the mixture to a pellet press die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

» Data Acquisition:

o Acquire a background spectrum of the empty sample compartment to account for
atmospheric CO2 and water vapor.

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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o Acquire the sample spectrum over a typical range of 4000-400 cm~1.
o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural details based on its fragmentation pattern.

licted : El ization - EI)

Predicted Relative

m/z Assignment
Abundance

222/224 High [M]*" (Molecular lon)

143 Moderate [M - Br]*

116 Moderate [M - Br - HCNJ*

76 Low [CeHa]*

Interpretation and Rationale:

e Molecular lon: The most critical feature will be the molecular ion peak. Due to the presence
of a bromine atom, this will appear as a pair of peaks of nearly equal intensity (the M and
M+2 peaks) at m/z 222 and 224, corresponding to the 7°Br and 81Br isotopes, respectively.
[13][14][15] This isotopic pattern is a definitive indicator of the presence of one bromine
atom.

e Fragmentation:
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o The primary fragmentation pathway is expected to be the loss of the bromine radical (+Br)
to form a stable cation at m/z 143.[16][17]

o Subsequent fragmentation of the [M - Br]* ion could involve the loss of hydrogen cyanide
(HCN) from the pyrazine ring, a common fragmentation pathway for nitrogen heterocycles,
leading to a fragment at m/z 116.

o Apeak at m/z 76, corresponding to the benzyne radical cation, may also be observed from
the fragmentation of the benzene ring.

[M]*+ - *Br [M - Br]* - HCN [M - Br - HCN]*
m/z 222/224 m/z 143 m/z 116

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathway for 2-Bromo-3-methylquinoxaline in El-
MS.

Experimental Protocol: Mass Spectrometry

The following is a general procedure for obtaining an electron ionization (EI) mass spectrum.
[18][19]

e Sample Introduction:

o Dissolve a small amount of 2-Bromo-3-methylquinoxaline in a volatile solvent (e.qg.,
methanol or dichloromethane).

o Introduce the sample into the mass spectrometer, typically via a direct insertion probe for
solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

e |onization:
o The sample molecules are vaporized in the ion source.

o A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules,
causing the ejection of an electron to form a molecular ion (M*").
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e Mass Analysis:

o The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-
of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Detection:
o The separated ions are detected, and their abundance is recorded.

o The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

The comprehensive spectroscopic characterization of 2-Bromo-3-methylquinoxaline is
essential for its application in scientific research and development. This guide provides a
detailed analysis of the predicted *H NMR, 3C NMR, IR, and MS data, along with standardized
experimental protocols for their acquisition. The synergistic use of these analytical techniques
allows for the unambiguous structural elucidation and purity assessment of this important
heterocyclic compound. The provided interpretations and rationales, grounded in established
spectroscopic principles and data from analogous structures, offer a reliable framework for
researchers working with this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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